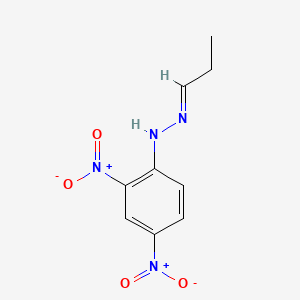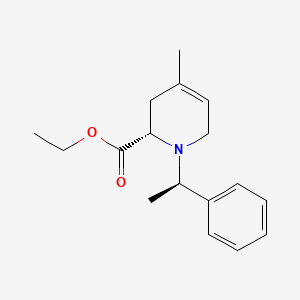
Terconazole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of Terconazole-d4 is C26H27D4Cl2N5O3 . The molecular weight is 536.49 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis
Terconazole-d4 has a molecular weight of 536.5 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 535.2055022 g/mol . The topological polar surface area is 64.9 Ų . It has 36 heavy atoms .科学研究应用
Antifungal Drug
Terconazole is primarily known as an azole antifungal drug . It is used to treat fungal infections, particularly those caused by Candida species .
2. Enhancing Cytotoxicity in Antimitotic Drug-Treated Resistant Cancer Cells Recent research has shown that Terconazole can increase cytotoxicity in antimitotic drug-treated resistant cancer cells . Specifically, it has been found to increase cytotoxicity in vincristine (VIC)-treated P-glycoprotein (P-gp)-overexpressing drug-resistant KBV20C cancer cells .
3. Inducing Cell Cycle Arrest in Cancer Cells Terconazole has been found to induce cell cycle arrest in P-gp-overexpressing resistant cancer cells . This means it can stop the cells from dividing and growing, which is a crucial step in cancer treatment .
Increasing Apoptosis in Cancer Cells
In addition to inducing cell cycle arrest, Terconazole has also been found to increase apoptosis in cancer cells . Apoptosis is a process of programmed cell death, and inducing this process in cancer cells can help to stop the spread of the disease .
Inhibiting P-glycoprotein (P-gp)
Terconazole has been found to exhibit P-gp inhibitory activity . P-gp is a protein that pumps foreign substances out of cells, and it is often overexpressed in drug-resistant cancer cells . By inhibiting P-gp, Terconazole can help to increase the effectiveness of other anticancer drugs .
Potential Use in Combination Therapy
Due to its ability to enhance the cytotoxicity of antimitotic drugs and inhibit P-gp, Terconazole could potentially be used in combination with other anticancer drugs to treat P-gp-overexpressing resistant cancers . This could help to increase the effectiveness of cancer treatment and overcome drug resistance .
作用机制
Target of Action
Terconazole-d4, a deuterium-labeled variant of Terconazole , primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key sterol in most pathogenic fungi .
Mode of Action
Terconazole-d4 exerts its antifungal activity by disrupting the normal fungal cell membrane permeability . It inhibits the cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to a decrease or inhibition of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by Terconazole-d4 is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, Terconazole-d4 prevents the conversion of lanosterol to ergosterol . This results in an increase in membrane permeability and altered membrane enzyme activity , disrupting the normal functioning of the fungal cell.
Pharmacokinetics
Approximately 5–16% of Terconazole administered intravaginally is absorbed into the systemic circulation . In normal healthy volunteers, mean peak serum Terconazole levels of 0.01 mg/ml were measured at 7 hours after administration . Peak levels are similar after multiple dosing, and in women with vaginitis . Systemically absorbed drug is rapidly metabolized by the liver and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of Terconazole-d4’s action primarily involve the disruption of the fungal cell membrane and inhibition of fungal growth . By depleting ergosterol in the fungal membrane, Terconazole-d4 disrupts the structure and many functions of the fungal membrane . This leads to an increase in membrane permeability and altered membrane enzyme activity , ultimately inhibiting fungal growth.
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Terconazole-d4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the synthesis of the deuterated precursor compound and the subsequent coupling reaction to form Terconazole-d4.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2-nitropropane", "Deuterated 2,4-dichlorobenzyl chloride", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone", "Deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol", "Deuterated sodium borohydride", "Deuterated hydrochloric acid", "Deuterated sodium hydroxide", "Deuterated acetic acid", "Deuterated triethylamine", "Deuterated chloroform", "Deuterated methanol", "Deuterated water" ], "Reaction": [ "Step 1: Synthesis of deuterated precursor compound", "a. Deuterated benzaldehyde is reacted with deuterated 2-nitropropane in the presence of deuterated sodium borohydride to form deuterated 2-methyl-2-nitro-1-phenylethanol.", "b. Deuterated 2-methyl-2-nitro-1-phenylethanol is then reacted with deuterated 2,4-dichlorobenzyl chloride in the presence of deuterated triethylamine to form deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane.", "Step 2: Coupling reaction to form Terconazole-d4", "a. Deuterated 1-(2,4-dichlorobenzyl)-2-(2-methyl-2-nitro-1-phenylethoxy)ethane is reacted with deuterated 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone in the presence of deuterated sodium hydroxide to form deuterated Terconazole-d4.", "b. The final product is purified using a combination of deuterated chloroform, deuterated methanol, and deuterated water." ] } | |
CAS 编号 |
1398065-50-3 |
产品名称 |
Terconazole-d4 |
分子式 |
C₂₆H₂₇D₄Cl₂N₅O₃ |
分子量 |
536.49 |
同义词 |
(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)
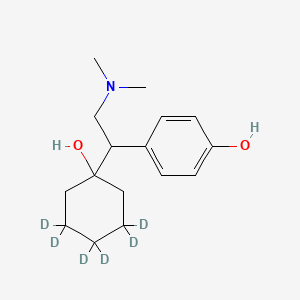
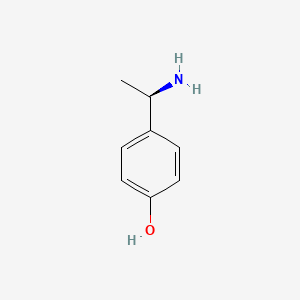
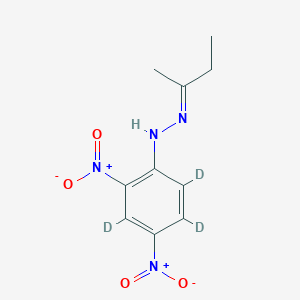

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)
